2,2-Bis(3-benzamidopropyl)propanedioic acid
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Overview
Description
2,2-Bis(3-benzamidopropyl)propanedioic acid is a complex organic compound with the molecular formula C23H26N2O6. It is known for its unique structure, which includes two benzamide groups attached to a propanedioic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-benzamidopropyl)propanedioic acid typically involves the reaction of benzoyl chloride with 3-aminopropylmalonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-benzamidopropyl)propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2,2-Bis(3-benzamidopropyl)propanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-benzamidopropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The benzamide groups in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(benzimidazole) Complexes: These compounds contain benzimidazole groups and have similar biological activities.
2-Phenylbenzimidazoles: These compounds are known for their anticancer properties and are structurally similar to 2,2-Bis(3-benzamidopropyl)propanedioic acid
Uniqueness
This compound is unique due to its specific structure, which includes two benzamide groups attached to a propanedioic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
6962-65-8 |
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Molecular Formula |
C23H26N2O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2,2-bis(3-benzamidopropyl)propanedioic acid |
InChI |
InChI=1S/C23H26N2O6/c26-19(17-9-3-1-4-10-17)24-15-7-13-23(21(28)29,22(30)31)14-8-16-25-20(27)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,24,26)(H,25,27)(H,28,29)(H,30,31) |
InChI Key |
GTXPESDVJPVJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(CCCNC(=O)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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